methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound with a molecular formula of C26H29FN2O5 and a molecular weight of 468.53 g/mol . This compound is known for its unique structure, which includes a pyrrole ring, a benzoate ester, and various functional groups such as diethylamino, fluoro, and hydroxy groups. It is often used in early discovery research due to its rare and unique chemical properties .
Chemical Reactions Analysis
METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can be compared with other similar compounds, such as:
METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-CHLORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE: Similar structure but with a chloro group instead of a fluoro group.
METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-FLUORO-4-ETHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE: Similar structure but with an ethyl group instead of a methyl group
Properties
Molecular Formula |
C26H29FN2O5 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 4-[(3Z)-1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H29FN2O5/c1-5-28(6-2)13-14-29-22(17-9-11-18(12-10-17)26(33)34-4)21(24(31)25(29)32)23(30)19-8-7-16(3)20(27)15-19/h7-12,15,22,30H,5-6,13-14H2,1-4H3/b23-21- |
InChI Key |
RGLBEWCXGSNVAP-LNVKXUELSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(\C2=CC(=C(C=C2)C)F)/O)/C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)C)F)O)C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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